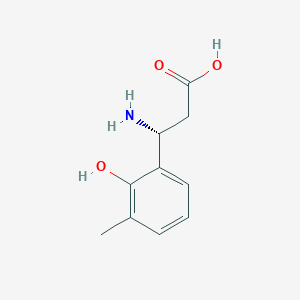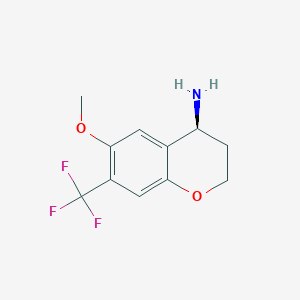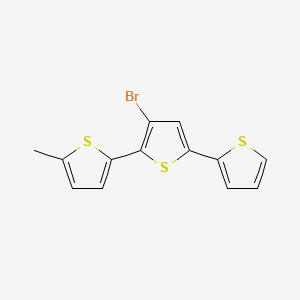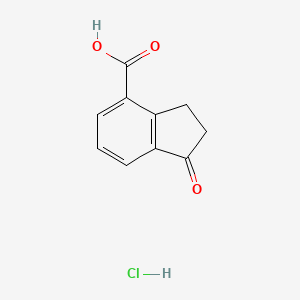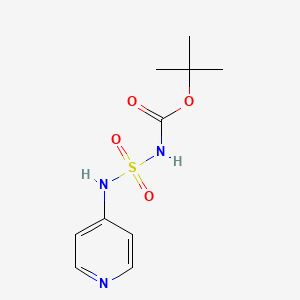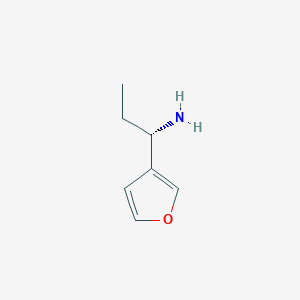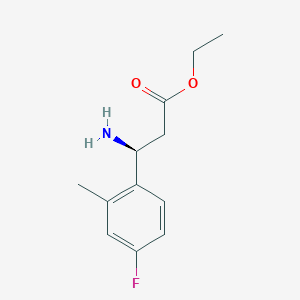
Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an iodine atom and a trifluoromethyl group on the isoxazole ring, as well as a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Iodine Atom: The iodine atom can be introduced through the reaction of hydroximinoyl chlorides with iodinated terminal alkynes.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or copper catalysts in the presence of a base and a suitable ligand.
Major Products Formed
Substitution: Formation of substituted isoxazole derivatives.
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of deiodinated isoxazole derivatives.
Cross-Coupling: Formation of biaryl or alkyne-linked isoxazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Biochemistry: As a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: In the development of new materials with unique electronic and optical properties.
Analytical Chemistry: As a standard or reference compound in mass spectrometry and chromatography.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, stabilizing the compound’s interaction with its target . The isoxazole ring can act as a bioisostere, mimicking the structure and function of natural substrates .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-chloro-3-(trifluoromethyl)isoxazol-5-YL)benzoate
- Methyl 4-(4-bromo-3-(trifluoromethyl)isoxazol-5-YL)benzoate
- Methyl 4-(4-fluoro-3-(trifluoromethyl)isoxazol-5-YL)benzoate
Uniqueness
Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable tool in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C12H7F3INO3 |
|---|---|
Peso molecular |
397.09 g/mol |
Nombre IUPAC |
methyl 4-[4-iodo-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzoate |
InChI |
InChI=1S/C12H7F3INO3/c1-19-11(18)7-4-2-6(3-5-7)9-8(16)10(17-20-9)12(13,14)15/h2-5H,1H3 |
Clave InChI |
MDCSDQKSAJWNNH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=C(C(=NO2)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


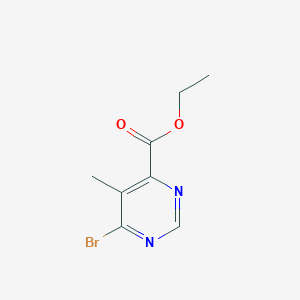
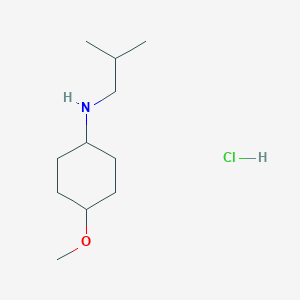
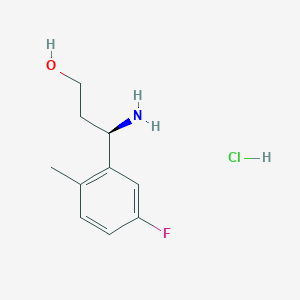

![5-(3,4-Dimethoxybenzyl)-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B13044961.png)
